molecular formula C12H14ClNO B1611485 1-(4-Chlorobenzyl)piperidin-4-one CAS No. 21937-61-1

1-(4-Chlorobenzyl)piperidin-4-one

Cat. No. B1611485
CAS RN: 21937-61-1
M. Wt: 223.7 g/mol
InChI Key: ZCTWGHYTGOWQSN-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)piperidin-4-one” is a compound of interest due to its unique biochemical properties1. It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates1.



Synthesis Analysis

Piperidones, including “1-(4-Chlorobenzyl)piperidin-4-one”, are known to serve as precursors to the piperidine ring, which is a common component in many alkaloid natural products and drug candidates1. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives1. The synthesized piperidone analogs have been bio-assayed for their varied activity1.



Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzyl)piperidin-4-one” is C12H14ClNO2. It belongs to the class of organic compounds known as 4-benzylpiperidines3. These are organic compounds containing a benzyl group attached to the 4-position of a piperidine3.



Chemical Reactions Analysis

Piperidones, including “1-(4-Chlorobenzyl)piperidin-4-one”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc1. The compounds bearing the piperidone skeleton that mimic naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity1.



Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chlorobenzyl)piperidin-4-one” is 223.72. However, more specific physical and chemical properties are not readily available in the search results.


Scientific Research Applications

Synthesis and Characterization

  • Catalytic Applications : A study discussed the preparation and use of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles demonstrated significant catalytic activity and could be easily recovered and reused without significant loss of activity, highlighting their potential in green chemistry applications (Ghorbani‐Choghamarani & Azadi, 2015).

  • Molecular Structure Analysis : Another research focused on the crystal and molecular structure of 4-carboxypiperidinium chloride, detailing its orthorhombic crystal system and the chair conformation of its piperidine ring. This study contributes to the fundamental understanding of the structural aspects of piperidine derivatives, which is crucial for the development of new pharmaceuticals and materials (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Biological Investigations

  • Anticancer Activity Exploration : Research on 1-Benzyl-4-(N-Boc-amino)piperidine characterized its structure through spectroscopic methods and investigated its anticancer activity against VEGFR-2 Kinase inhibitor receptors. This study showcases the potential of piperidine derivatives in developing new anticancer drugs (Janani et al., 2020).

  • Design and Synthesis of Novel Compounds : A research highlighted the design, synthesis, characterization, and conformational analysis of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, aiming at studying their pharmacological effects. The study revealed their antibacterial and antioxidant activities, along with molecular docking studies to predict their interaction with proteins, indicating the broad applicability of piperidine derivatives in drug design and discovery (Mohanraj & Ponnuswamy, 2017).

  • Electrophilic Chemistry for Synthesizing Piperidines : Another research explored the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in superacid, leading to aryl-substituted piperidines through dicationic electrophilic intermediates. This work provides insights into synthetic methodologies for piperidine derivatives with potential applications in medicinal chemistry (Klumpp et al., 2001).

Safety And Hazards

Specific safety and hazard information for “1-(4-Chlorobenzyl)piperidin-4-one” is not readily available in the search results. However, as with all chemicals, it should be handled with appropriate safety measures.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWGHYTGOWQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441763
Record name 1-(4-chlorobenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)piperidin-4-one

CAS RN

21937-61-1
Record name 1-(4-chlorobenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)methyl]piperidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-piperidine trifluoroacetate obtained from step (iv) (853 mg, 4.0 mmol) in DMF was added triethylamine (2.66 mL, 19.2 mmol), followed by 4-chlorobenzyl chloride (753 mg, 4.8 mmol) and the reaction mixture was stirred overnight at room temperature. The volatiles were removed in vacuo, residue was dissolved in ethylacetate, washed with water (H2O), organic layer was dried over sodium sulphate (Na2SO4), filtered and concentrated. The residue was purified by silica gel flash chromatography to give the subtitled compound (350 mg).
[Compound]
Name
4-piperidine trifluoroacetate
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
753 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 4-piperidone (17 mmol) in 3-pentanone (25 mL) and heat to reflux. Add cesium carbonate (19 mmol) and a catalytic amount of potassium iodide, followed by 4-chlorobenzyl chloride (20 mmol). Stir and reflux for 4 hours. Filter the hot suspension, wash the residue with hot acetone (4×20 mL), combine the filtrate and washings, and evaporate the solvent in vacuo to give the title compound.
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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